molecular formula C11H23N B13166789 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine

Cat. No.: B13166789
M. Wt: 169.31 g/mol
InChI Key: KJGSWJCGDJBBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine is a chemical compound with the molecular formula C₁₁H₂₃N. It is a cyclohexane derivative with an ethyl group and three methyl groups attached to the cyclohexane ring, along with an amine group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine typically involves the alkylation of 3,3,5-trimethylcyclohexanone followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, carboxylic acids, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexan-1-amine: A similar compound with a different alkyl group.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with an ethyl group and amine functionality.

Uniqueness

1-Ethyl-3,3,5-trimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

1-ethyl-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-5-11(12)7-9(2)6-10(3,4)8-11/h9H,5-8,12H2,1-4H3

InChI Key

KJGSWJCGDJBBJR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.